molecular formula C8H17N3O2 B613027 2-Amino-6-(1-aminoethylideneamino)hexanoic acid CAS No. 53774-63-3

2-Amino-6-(1-aminoethylideneamino)hexanoic acid

Cat. No.: B613027
CAS No.: 53774-63-3
M. Wt: 187.24 g/mol
InChI Key: ONYFNWIHJBLQKE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

L-NIL has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

2-Amino-6-(1-aminoethylideneamino)hexanoic acid, also known as L-homoserine, is a non-proteinogenic amino acid that is commonly found in bacteria and plants. It primarily targets proteolytic enzymes like plasmin .

Mode of Action

This compound is a derivative and analogue of the amino acid lysine . It acts as an effective inhibitor for enzymes that bind to lysine residues . This includes proteolytic enzymes like plasmin, which is responsible for fibrinolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-NIL can be synthesized through a series of chemical reactions involving the modification of L-lysineThe final step involves deprotection to yield L-NIL .

Industrial Production Methods

While specific industrial production methods for L-NIL are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of protection, modification, and deprotection under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

L-NIL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of L-NIL, which can be further studied for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-NIL

L-NIL is unique due to its high selectivity for inducible nitric oxide synthase (iNOS) compared to other nitric oxide synthase isoforms. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for targeted modulation of nitric oxide levels without affecting other isoforms .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6-(1-aminoethylideneamino)hexanoic acid involves the reaction of 2-Amino-6-bromo-hexanoic acid with ethylenediamine followed by reduction with sodium borohydride.", "Starting Materials": [ "2-Amino-6-bromo-hexanoic acid", "Ethylenediamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-Amino-6-bromo-hexanoic acid in methanol and add ethylenediamine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 3: Extract the product with diethyl ether and wash the organic layer with sodium hydroxide solution.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in methanol and add sodium borohydride. Stir the mixture at room temperature for 24 hours.", "Step 6: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 7: Extract the product with diethyl ether and wash the organic layer with sodium hydroxide solution.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 2-Amino-6-(1-aminoethylideneamino)hexanoic acid." ] }

CAS No.

53774-63-3

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid

InChI

InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1

InChI Key

ONYFNWIHJBLQKE-ZETCQYMHSA-N

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)N)N

SMILES

CC(=NCCCCC(C(=O)O)N)N

Canonical SMILES

CC(=NCCCCC(C(=O)O)N)N

Synonyms

N-(5-Amino-5-carboxypentyl)-acetamidine; H-Lys(1-iminoethyl)-OH; L-NIL

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.